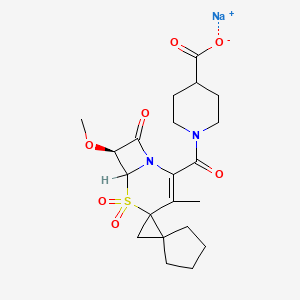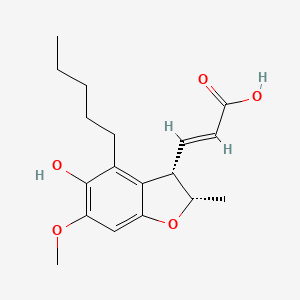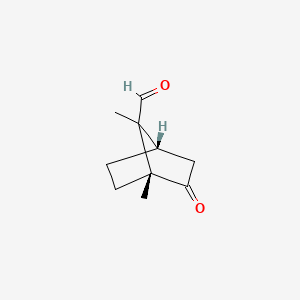![molecular formula C28H32N4O3 B1260735 (3R,4R)-N-[3-(dimethylamino)propyl]-3-[4-(hydroxymethyl)phenyl]-2-(5-methyl-2-pyridinyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxamide](/img/structure/B1260735.png)
(3R,4R)-N-[3-(dimethylamino)propyl]-3-[4-(hydroxymethyl)phenyl]-2-(5-methyl-2-pyridinyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4R)-N-[3-(dimethylamino)propyl]-3-[4-(hydroxymethyl)phenyl]-2-(5-methyl-2-pyridinyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxamide is a member of isoquinolines.
Wissenschaftliche Forschungsanwendungen
Synthesis and Functional Analysis
- Synthesis and Opioid Receptor Antagonism : An analog of this compound, JDTic, has been identified as a potent and selective kappa-opioid receptor antagonist. Studies have shown the synthesis of various analogs and their in vitro opioid receptor functional antagonism (Cueva et al., 2009).
Structural and Pharmacological Studies
- X-ray Crystallographic Study and Biological Evaluation : Coumarin and quinolinone-3-aminoamide derivatives, structurally related to this compound, have been synthesized and evaluated for their potential in inhibiting cancer cell growth. X-ray diffraction analysis has been used for structural confirmation (Matiadis et al., 2013).
Applications in Analgesic Activity
- Bioisosteric Replacement for Analgesic Properties : Research has been conducted on N-(hetarylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides, demonstrating that the replacement of the phenyl ring by an isosteric heterocycle increases analgesic activity, particularly in 3-pyridine derivatives (Украинец et al., 2016).
Anticancer Agent Evaluation
- Coumarin and Quinolinone Carboxamides as Anticancer Agents : The synthesis of coumarin and quinolinone carboxamide derivatives, including those structurally similar to the compound , has been researched for their anticancer properties. These studies involve thorough biological evaluation to ascertain their effectiveness against cancer cells (Matiadis et al., 2013).
Antimicrobial and Antifungal Research
- Potential Antimicrobial Agents : Investigations into the antibacterial and antifungal activities of compounds structurally related to the given chemical have been conducted. These studies are crucial in determining their efficacy against various bacterial and fungal strains (Desai et al., 2011).
Synthesis Methods and Biological Activities
- Methods of Synthesis and Activity Evaluation : Research on the synthesis and evaluation of the biological activities of derivatives of this compound has been conducted. This includes an exploration of their anti-inflammatory and antimicrobial effects (Ahmed, 2017).
Eigenschaften
Molekularformel |
C28H32N4O3 |
|---|---|
Molekulargewicht |
472.6 g/mol |
IUPAC-Name |
(3R,4R)-N-[3-(dimethylamino)propyl]-3-[4-(hydroxymethyl)phenyl]-2-(5-methylpyridin-2-yl)-1-oxo-3,4-dihydroisoquinoline-4-carboxamide |
InChI |
InChI=1S/C28H32N4O3/c1-19-9-14-24(30-17-19)32-26(21-12-10-20(18-33)11-13-21)25(27(34)29-15-6-16-31(2)3)22-7-4-5-8-23(22)28(32)35/h4-5,7-14,17,25-26,33H,6,15-16,18H2,1-3H3,(H,29,34)/t25-,26+/m1/s1 |
InChI-Schlüssel |
WIRJRRPGDKKOKL-FTJBHMTQSA-N |
Isomerische SMILES |
CC1=CN=C(C=C1)N2[C@H]([C@@H](C3=CC=CC=C3C2=O)C(=O)NCCCN(C)C)C4=CC=C(C=C4)CO |
Kanonische SMILES |
CC1=CN=C(C=C1)N2C(C(C3=CC=CC=C3C2=O)C(=O)NCCCN(C)C)C4=CC=C(C=C4)CO |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


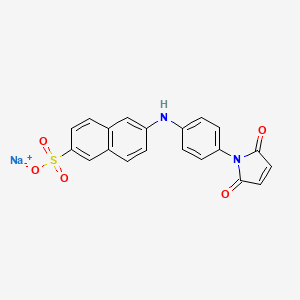

![2-[4-[3-(2-Chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethanol;2-(4-hydroxy-3-phenylbenzoyl)benzoic acid](/img/structure/B1260655.png)
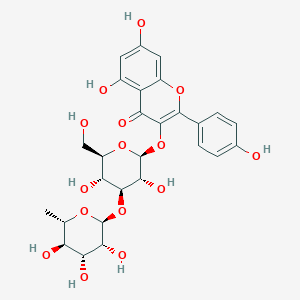
![Urea, N-[5-chloro-2-[2-[(2R)-4-[(4-fluorophenyl)methyl]-2-methyl-1-piperazinyl]-2-oxoethoxy]phenyl]-](/img/structure/B1260657.png)
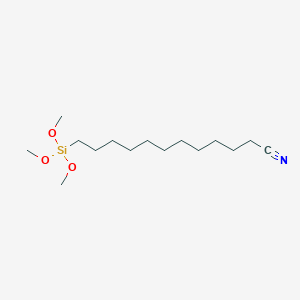

![(2R,3S,5R,6R,7R,12S)-2,8,12-trihydroxy-7-methyl-12-prop-1-en-2-ylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one](/img/structure/B1260660.png)
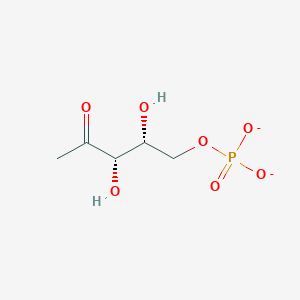
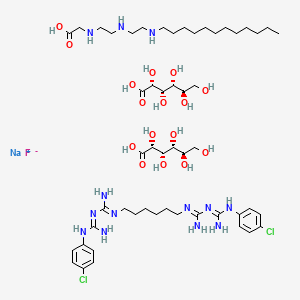
![Sodium;3-[2-[[3-carbamoyloxy-2-[[2-(2,3-dihydroxypropanoylamino)acetyl]-methylamino]propanoyl]amino]propanoylamino]-2-oxoazetidine-1-sulfonate](/img/structure/B1260668.png)
